(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide
Description
Properties
IUPAC Name |
N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O/c17-12-8-11-14(18-13(12)9-4-2-1-3-5-9)20-21-15(11)19-16(22)10-6-7-10/h1-5,8,10H,6-7H2,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSIDICSSBFGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NNC3=NC(=C(C=C32)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that compounds of the 1h-pyrazolo[3,4-b]pyridine class have been used for a wide range of biological targets. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that 1h-pyrazolo[3,4-b]pyridines have been used for a wide range of biological targets, suggesting that they may affect multiple biochemical pathways. The downstream effects of these interactions are yet to be fully understood.
Biological Activity
(5-Bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl) cyclopropane carboxamide, identified by CAS number 583038-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is with a molecular weight of 357.21 g/mol. It is characterized by the presence of a bromine atom and a cyclopropane carboxamide moiety, which contribute to its biological activity.
Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)
One of the significant biological activities of this compound is its role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β). The compound exhibits an IC50 value of 75 nM , indicating potent inhibitory activity. GSK-3β is implicated in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibition of this kinase has therapeutic implications in treating diseases such as diabetes and Alzheimer's disease .
Case Study 1: GSK-3β Inhibition
In a study published in the Journal of Medicinal Chemistry, the compound was tested alongside other pyrazolo derivatives for their GSK-3β inhibitory activities. The results confirmed that the compound's structure allows it to effectively inhibit GSK-3β, supporting its potential use in therapeutic applications targeting metabolic disorders .
Case Study 2: Structure Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various pyrazolo derivatives to evaluate their biological activities. The findings indicated that modifications in the phenyl and pyrazole rings significantly influence the inhibitory potency against kinases such as GSK-3β. This study provides insights into how structural variations can enhance biological activity and guide future drug design efforts .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrazolo[3,4-b]pyridine core or the appended aromatic rings. Below is a detailed comparison with two closely related derivatives:
Table 1: Comparative Analysis of Key Properties
Key Observations
Structural Modifications and Physicochemical Properties: Compound B introduces a 4-hydroxyphenyl group instead of a simple phenyl ring (Compound A), increasing its molecular weight and polarity. The hydroxyl group elevates the PSA to 90.9 Ų (vs. Compound C replaces bromine with fluorine and adds a 2-fluorobenzyl group, which may improve metabolic stability and target binding due to fluorine’s electronegativity and small atomic radius .
Fluorine in Compound C likely reduces metabolic degradation and improves bioavailability, as seen in many FDA-approved fluorinated drugs .
Functional Group Effects: The cyclopropane carboxamide in Compounds A and B may confer rigidity to the structure, influencing conformational stability and interactions with hydrophobic binding pockets.
Biological Implications :
- While Compound A’s activity is unspecified, Compound C’s patent status as an "active compound with improved properties" suggests optimized efficacy or pharmacokinetics compared to its analogs .
Research Findings and Implications
- Solubility and Bioavailability : The hydroxyl group in Compound B increases PSA, suggesting better solubility but possibly limiting blood-brain barrier penetration. In contrast, fluorinated derivatives like Compound C balance lipophilicity and stability for enhanced drug-like properties .
- Synthetic Feasibility : Brominated analogs (A and B) may face challenges in large-scale synthesis due to bromine’s reactivity, whereas fluorinated derivatives (C) could offer more straightforward synthetic routes .
- Targeted Applications : The structural diversity among these compounds highlights their adaptability for different therapeutic targets, such as kinases (A and B) or nucleotide-binding proteins (C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
